molecular formula C18H21N5OS B14472702 Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- CAS No. 72041-96-4

Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B14472702
CAS No.: 72041-96-4
M. Wt: 355.5 g/mol
InChI Key: ADNKXOLIUCYXMP-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling of the quinoline and thiazole moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Formation of the guanidine group: This can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- can be used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, this compound may be used as a probe to study enzyme activities or as a potential inhibitor of specific biological pathways.

Medicine

In medicine, guanidine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry

In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole moieties may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The guanidine group, being highly basic, can interact with acidic residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(2-thiazolyl)-
  • Guanidine, 1-tert-butyl-2-(6-methoxyquinolin-8-yl)-3-(2-thiazolyl)-
  • Guanidine, 1-tert-butyl-2-(quinolin-8-yl)-3-(thiazol-2-yl)-

Uniqueness

Guanidine, 1-tert-butyl-2-(6-methoxy-8-quinolyl)-3-(2-thiazolyl)- is unique due to the presence of the methoxy group on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

72041-96-4

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-tert-butyl-1-(6-methoxyquinolin-8-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C18H21N5OS/c1-18(2,3)23-16(22-17-20-8-9-25-17)21-14-11-13(24-4)10-12-6-5-7-19-15(12)14/h5-11H,1-4H3,(H2,20,21,22,23)

InChI Key

ADNKXOLIUCYXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=C2C(=CC(=C1)OC)C=CC=N2)NC3=NC=CS3

Origin of Product

United States

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